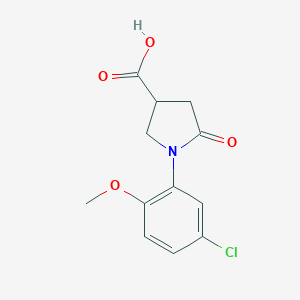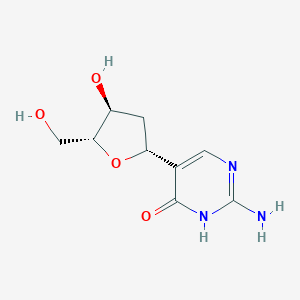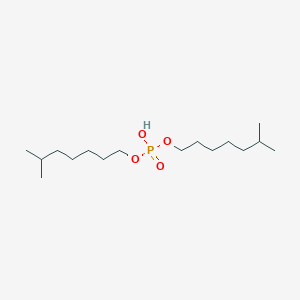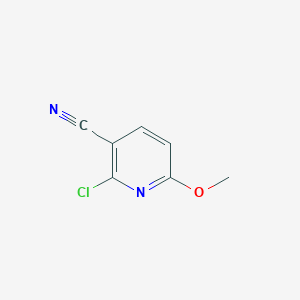
Acid red 266
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Red 266, also known as Merpacyl Red B, is a dark brown-red powder . It is slightly soluble in water . The linear formula of this compound is C17H10ClF3N3O4S . It has a CAS number of 57741-47-6 and a molecular weight of 467.786 .
Synthesis Analysis
The synthesis of this compound involves the diazotization of 4-chloro-2-trifluoromethylaniline and coupling with gamma acid . This process is carried out under acidic conditions .
Molecular Structure Analysis
The molecular structure of this compound is classified under the azo class . The molecular formula is C17H10ClF3N3NaO4S , and the molecular weight is 467.78 .
Chemical Reactions Analysis
The aggregation behavior of aqueous solutions of this compound has been investigated using a combination of three different analytical methods: F NMR, UV/Vis spectroscopy, and static light scattering (SLS) . The same range of concentration was studied by all three methods .
Physical And Chemical Properties Analysis
This compound is a dark brown-red powder . It is slightly soluble in water . In concentrated sulfuric acid, it forms a deep red solution . There is a slight change of copper ion during staining, but no change of iron ion during staining .
Aplicaciones Científicas De Investigación
Aggregation Behavior : Acid Red 266 exhibits specific aggregation behavior in aqueous solutions, which has been studied using methods like 19F-NMR, UV/Vis spectroscopy, and static light scattering. These studies help in understanding the molecular interactions and structural arrangement in the aggregates formed by this dye (Neumann, Huber, & Pollmann, 2000).
Environmental Impact of Chemical Fertilization : Research on soil acidification in Southern China indicates that chemical nitrogen fertilization, involving compounds like this compound, can significantly affect soil pH and composition, influencing agricultural productivity (Cai et al., 2015).
Degradation Studies : The degradation of this compound under subcritical water conditions using H2O2 has been investigated, providing insights into the effectiveness of various treatments for dye degradation and the factors influencing these processes (Kayan & Gözmen, 2012).
Effects on Soil Properties and Bacterial Communities : Studies have shown that manure and chemical fertilizers, including those containing this compound, have different impacts on the chemical properties of soil and the composition of bacterial communities. This research is crucial for understanding how various agricultural practices influence soil health and fertility (Xun et al., 2016).
Bioleaching of Rare Earth and Radioactive Elements : Research involving the bioleaching of rare earth and radioactive elements from red mud using this compound has provided important insights into environmental remediation and resource recovery (Qu & Lian, 2013).
Safety and Hazards
According to the safety data sheet, Acid Red 266 may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace . Protective measures such as wearing protective gloves, eye protection, face protection, and hearing protection are recommended .
Propiedades
Número CAS |
57741-47-6 |
|---|---|
Fórmula molecular |
C17H11ClF3N3NaO4S |
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
sodium;6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H11ClF3N3O4S.Na/c18-9-2-4-13(11(6-9)17(19,20)21)23-24-16-12(22)3-1-8-5-10(29(26,27)28)7-14(25)15(8)16;/h1-7,25H,22H2,(H,26,27,28); |
Clave InChI |
YNUGLCBUZUXXET-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na+] |
SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na+] |
SMILES canónico |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na] |
Sinónimos |
ACID RED 266; W-111144; 57741-47-6; Sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate; 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-2-(trifluoromethyl)phenyl)azo)-4-hydroxy-, monosodium salt; 2-Naphthale |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)

![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)





![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)